
N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ピロリジン-1-イルエチル)-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、ピロリジン環、ベンゾチアジアゾール部分、およびスルホンアミド基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2-ピロリジン-1-イルエチル)-2,1,3-ベンゾチアジアゾール-4-スルホンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、まずベンゾチアジアゾールコアを形成し、続いてスルホンアミド基とピロリジン環を導入するものです。反応条件は、多くの場合、高い収率と純度を確保するために、特定の触媒と溶媒を必要とします。
工業生産方法
この化合物の工業生産には、制御された条件下での大規模なバッチ反応が関与する可能性があります。自動反応器や連続フローシステムの使用により、効率性とスケーラビリティを向上させることができます。再結晶やクロマトグラフィーなどの精製プロセスは、目的の製品を高純度で得るために不可欠です。
化学反応の分析
反応の種類
N-(2-ピロリジン-1-イルエチル)-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: 求核置換反応または求電子置換反応により、ベンゾチアジアゾール環またはピロリジン環に新しい置換基を導入できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤または求電子剤が含まれます。反応条件は、多くの場合、反応結果を最適化するために、特定の温度、圧力、および溶媒を必要とします。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はさまざまな官能基を導入して、化合物の汎用性を高めることができます。
科学研究への応用
N-(2-ピロリジン-1-イルエチル)-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、いくつかの科学研究に応用されています。
化学: これは、より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして役立ちます。
生物学: この化合物のユニークな構造により、生物学的標的に相互作用することができ、創薬と開発に役立ちます。
産業: これは、ポリマーやナノマテリアルなど、ユニークな特性を持つ先進材料の生産に使用できます。
科学的研究の応用
N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
作用機序
N-(2-ピロリジン-1-イルエチル)-2,1,3-ベンゾチアジアゾール-4-スルホンアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、下流の作用を引き起こす可能性があります。関与する正確な経路は、特定のアプリケーションとターゲットによって異なります。
類似化合物の比較
類似化合物
類似の化合物には、他のベンゾチアジアゾール誘導体とスルホンアミド含有分子が含まれます。例としては、以下があります。
- 2-(2-ピロリジン-1-イルエチル)ピペリジン
- 6-(4-プロプ-2-エノイルピペラジン-1-イル)-2-[4-(2-ピロリジン-1-イルエチル)アニリノ]ピリジン-3-カルボキサミド
独自性
N-(2-ピロリジン-1-イルエチル)-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせによりユニークです。この独自性により、さまざまな研究および産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiadiazole derivatives and sulfonamide-containing molecules. Examples are:
- 2-(2-pyrrolidin-1-ylethyl)piperidine
- 6-(4-prop-2-enoylpiperazin-1-yl)-2-[4-(2-pyrrolidin-1-ylethyl)anilino]pyridine-3-carboxamide
Uniqueness
N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16N4O2S2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H16N4O2S2/c17-20(18,13-6-9-16-7-1-2-8-16)11-5-3-4-10-12(11)15-19-14-10/h3-5,13H,1-2,6-9H2 |
InChIキー |
UONDZNWPCIUBCD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
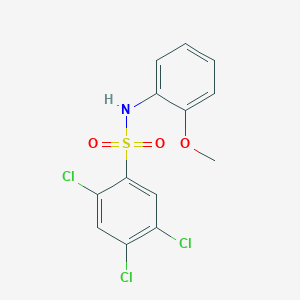
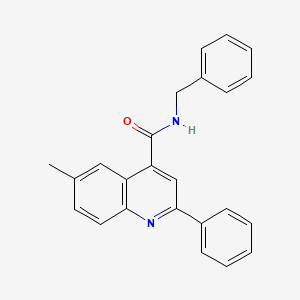
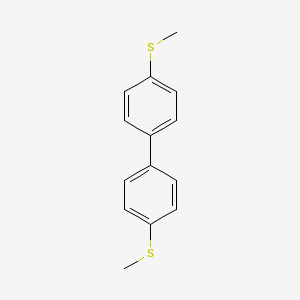
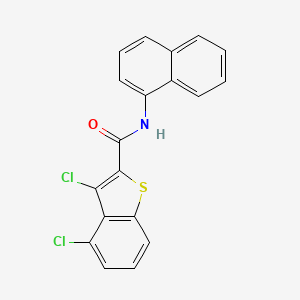
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
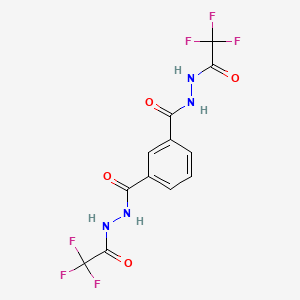
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)
![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
